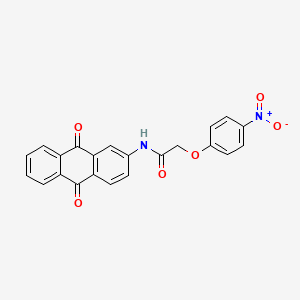
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide, also known as DRAQ5, is a fluorescent dye that is widely used in scientific research. It is a member of the anthraquinone family of dyes and is commonly used to stain DNA in living and fixed cells. DRAQ5 has gained popularity due to its ability to penetrate cell membranes and bind to DNA without causing significant damage to the cells.
作用機序
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide binds to DNA by intercalating between the base pairs of the double helix. This results in an increase in the fluorescence of the dye, which can be detected using a fluorescence microscope or flow cytometer. The binding of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide to DNA does not interfere with the normal functioning of the DNA molecule, making it an ideal dye for studying DNA in living cells.
Biochemical and Physiological Effects
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide has been shown to have minimal toxicity in living cells. It does not cause significant DNA damage or interfere with cell division. However, it can induce apoptosis in some cell types at high concentrations. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide has also been shown to inhibit the activity of some enzymes involved in DNA replication and repair.
実験室実験の利点と制限
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide has several advantages over other DNA dyes. It has a high binding affinity for DNA, which allows for the detection of low levels of DNA in cells. It is also compatible with a wide range of fixatives and staining protocols, making it a versatile dye for scientific research. However, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide has some limitations. It is not suitable for use in live-cell imaging due to its low photostability. It also has a relatively low quantum yield, which can make it difficult to detect in some applications.
将来の方向性
There are several future directions for the use of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide in scientific research. One area of interest is the development of new applications for the dye, such as the detection of DNA damage and the study of chromatin structure. Another area of interest is the development of new derivatives of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide with improved photostability and quantum yield. Finally, there is a need for further research into the mechanism of action of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide and its effects on cellular processes.
合成法
The synthesis of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide involves the reaction of 2,4-dinitrophenol with 2-bromoacetophenone to form 2-(4-nitrophenoxy)acetophenone. This intermediate is then reacted with 9,10-anthraquinone-2,7-disulfonyl chloride to form N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide. The final product is obtained through a purification process that involves recrystallization from a suitable solvent.
科学的研究の応用
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide is commonly used in scientific research as a fluorescent dye to stain DNA in living and fixed cells. It is used in a wide range of applications, including cell cycle analysis, apoptosis detection, and cell proliferation studies. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide is also used in flow cytometry, confocal microscopy, and high-content screening.
特性
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O6/c25-20(12-30-15-8-6-14(7-9-15)24(28)29)23-13-5-10-18-19(11-13)22(27)17-4-2-1-3-16(17)21(18)26/h1-11H,12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGZZANIFGILHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(3-bromo-4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]-4-chloroaniline hydrobromide](/img/structure/B4990251.png)
![2-{[3-(2,4-dichloro-6-methylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4990258.png)
![3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B4990272.png)
![N-[1-[(3-iodophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4990293.png)
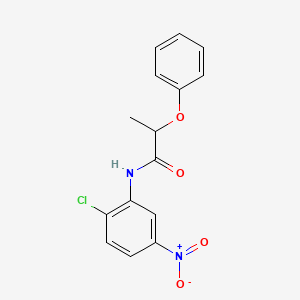
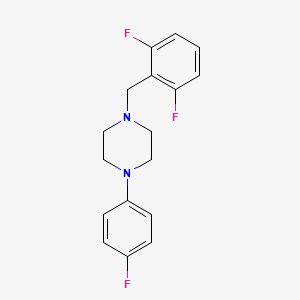

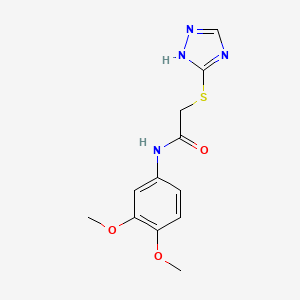

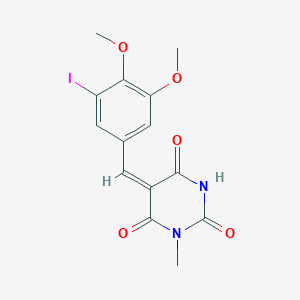
![N-[3-(methylthio)phenyl]-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4990348.png)
![3-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B4990354.png)
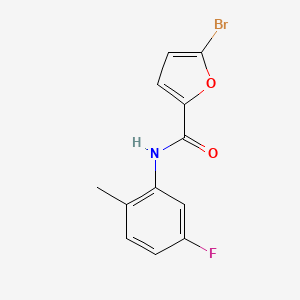
![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4990366.png)